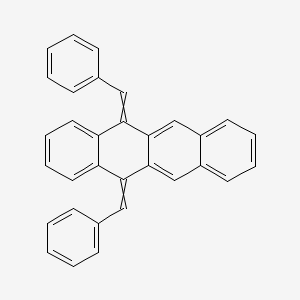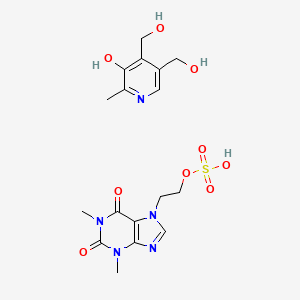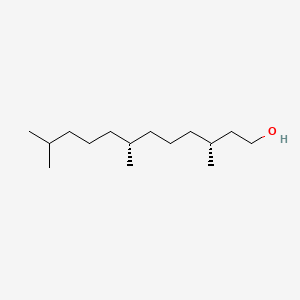
4,4'-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by the presence of iodine and multiple hydroxyl groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 5-iodo-1,3-difluorobenzene with 2-methylbut-3-yn-2-ol under specific conditions. For example, a mixture of 5-bromo-1,3-difluoro-2-iodobenzene, 4-(tert-butyl)phenol, and potassium carbonate in dry dimethylacetamide (DMA) is stirred under argon at 170°C for 36 hours . The resulting mixture is then cooled and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the removal of the iodine group.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the deiodinated compound.
Substitution: Formation of compounds with different halogen atoms replacing the iodine.
Wissenschaftliche Forschungsanwendungen
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol): Similar structure but with a bromine atom instead of iodine.
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Contains butoxy groups instead of hydroxyl groups.
Uniqueness
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine or butoxy analogs. The iodine atom enhances its utility in various chemical reactions and potential biological interactions.
Eigenschaften
CAS-Nummer |
921825-44-7 |
|---|---|
Molekularformel |
C16H17IO2 |
Molekulargewicht |
368.21 g/mol |
IUPAC-Name |
4-[3-(3-hydroxy-3-methylbut-1-ynyl)-5-iodophenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H17IO2/c1-15(2,18)7-5-12-9-13(11-14(17)10-12)6-8-16(3,4)19/h9-11,18-19H,1-4H3 |
InChI-Schlüssel |
OGRKURKUDVZICW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC(=CC(=C1)I)C#CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)




![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
